2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-: is a heterocyclic compound belonging to the benzimidazole family. This compound is characterized by a benzimidazole core structure with a phenylethenyl substituent at the nitrogen atom. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are carried out in specialized reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones to their corresponding reduced forms.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products:
Oxidation: Oxidized benzimidazolone derivatives.
Reduction: Reduced benzimidazolone derivatives.
Substitution: Substituted benzimidazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Benzimidazolones are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: Benzimidazolones exhibit various biological activities, including antibacterial, antifungal, and antidiabetic properties. They are also studied for their potential as histamine H3-receptor antagonists and tubulin polymerization inhibitors .
Medicine: In medicinal chemistry, benzimidazolones are explored for their potential therapeutic applications in treating diseases such as cancer, diabetes, and central nervous system disorders .
Industry: Benzimidazolones are used in the production of dyes, pigments, and other industrial chemicals. They are also employed as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For example, as histamine H3-receptor antagonists, benzimidazolones bind to the H3 receptor and inhibit its activity, leading to increased release of neurotransmitters in the central nervous system . As tubulin polymerization inhibitors, benzimidazolones bind to tubulin and prevent its polymerization, disrupting microtubule formation and inhibiting cell division .
Comparison with Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Comparison: 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- is unique due to the presence of the phenylethenyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzimidazolones that may lack this substituent or have different substituents, leading to variations in their reactivity, stability, and biological activity .
Properties
CAS No. |
60739-31-3 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(1-phenylethenyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
InChI Key |
MTVYCJRTXNTIGS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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